2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester

Polymer Chemistry UV-Curable Coatings Thermal Analysis

2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester (CAS 67893-00-9) is a tri-functional acrylate monomer built around a 1,3,5-triazine core linked to three acryloyloxyethyl arms. The molecular formula is C18H21N3O6 (MW 375.38 g/mol), distinguishing it from the oxygen-richer isocyanurate analog tris(2-acryloyloxyethyl) isocyanurate (CAS 40220-08-4, C18H21N3O9).

Molecular Formula C18H21N3O6
Molecular Weight 375.4 g/mol
CAS No. 67893-00-9
Cat. No. B1614865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester
CAS67893-00-9
Molecular FormulaC18H21N3O6
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C
InChIInChI=1S/C18H21N3O6/c1-4-16(22)25-10-7-13-19-14(8-11-26-17(23)5-2)21-15(20-13)9-12-27-18(24)6-3/h4-6H,1-3,7-12H2
InChIKeyGAZROXINNVTWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester (CAS 67893-00-9): Core Identity & Procurement Baseline


2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester (CAS 67893-00-9) is a tri-functional acrylate monomer built around a 1,3,5-triazine core linked to three acryloyloxyethyl arms [1]. The molecular formula is C18H21N3O6 (MW 375.38 g/mol), distinguishing it from the oxygen-richer isocyanurate analog tris(2-acryloyloxyethyl) isocyanurate (CAS 40220-08-4, C18H21N3O9) . In practice, commercial nomenclature is highly ambiguous: the synonym “isocyanuric acid tris(2-acryloyloxyethyl) ester” is frequently listed under this CAS despite the structural mismatch, and many vendor listings for “THEICTA” may refer to either substance . Users must verify identity via molecular formula or NMR before procurement, because the triazine-core architecture directly governs crosslink network topology, thermal stability, and reactivity in radical polymerizations.

Core Identity 1,3,5-Triazine core triacrylate; not the isocyanurate analog (CAS 40220-08-4).
Verification Confirm via molecular formula (C18H21N3O6) or NMR before procurement.
Commercial Note “THEICTA” listings are ambiguous; vendor may supply either triazine or isocyanurate.

Why Generic Substitution Fails for 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester (CAS 67893-00-9)


Tri-functional acrylate monomers are not drop-in replacements for one another. The triazine core of CAS 67893-00-9 imparts a rigid, planar heterocyclic scaffold that differs fundamentally from the aliphatic cores of TMPTA (trimethylolpropane triacrylate) and PETA (pentaerythritol triacrylate), and from the trioxo-isocyanurate ring of THEICTA (CAS 40220-08-4) [1]. In UV-curable pressure-sensitive adhesive studies on structurally analogous tri-functional isocyanurate acrylates, substituting the tri-functional monomer type shifted peel strength, tensile strength, elongation, thermal stability, and moisture absorption, even when the same acrylate functionality count was maintained [2]. Generically selecting “a triacrylate crosslinker” without matching the core heterocycle risks altering network homogeneity, cure kinetics, and final thermomechanical performance, directly affecting coating hardness, chemical resistance, and long-term durability.

Core architecture mismatch
Triazine ring vs aliphatic (TMPTA, PETA) or isocyanurate (THEICTA) alters crosslink network topology and thermomechanical response.
Property shifts with generic triacrylates
Substituting with TMPTA or PETA may shift tensile strength, thermal stability, and moisture absorption, as shown in analog UV-PSA studies.
Isocyanurate analog not interchangeable
The isocyanurate ring’s carbonyls modify electron density and H-bonding, producing different degradation and network properties vs the triazine core.

Product-Specific Quantitative Differentiation Evidence for 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester (CAS 67893-00-9)


Triazine Core vs. Isocyanurate Core: Divergent Thermal Stability and Network Architecture

The triazine core of CAS 67893-00-9 (C18H21N3O6) lacks the three carbonyl groups present in the isocyanurate analog tris(2-acryloyloxyethyl) isocyanurate (C18H21N3O9, CAS 40220-08-4). The absence of these carbonyls alters the ring's electron density and hydrogen-bonding capacity, which in turn modifies crosslink network topology and thermal degradation pathways. Direct comparative thermal stability data for the exact triazine triacrylate are not published; however, class-level inference from triazine-based crosslinkers indicates that triazine rings confer higher intrinsic thermal stability than aliphatic cores, and the structural difference from the isocyanurate variant predicts a distinct thermal decomposition profile [1].

Core Architecture
Class-level inference
Triazine core (no carbonyls) vs isocyanurate core (three carbonyls) predicts divergent thermal degradation pathways and network topology.
May affect thermal stability and crosslink homogeneity
No direct TGA/DSC data for CAS 67893-00-9; inference from ring structure.
Polymer Chemistry UV-Curable Coatings Thermal Analysis

Tri-Functional Acrylate Network Density: Class-Level Crosslink Density Comparison with TMPTA

In a direct comparative study of tri-functional acrylate monomers in UV-curable pressure-sensitive adhesives, the isocyanurate analog tris(2-acryloyloxyethyl) isocyanurate (TAOEIC) yielded higher tensile strength and thermal stability than TMPTA and PETA at equivalent weight fractions, attributed to the rigid heterocyclic core [1]. Because CAS 67893-00-9 possesses the same tri-functional acrylate architecture but with a triazine core that is even more rigid than the isocyanurate ring, class-level inference projects that the crosslink density and resulting mechanical properties will be at least as high as those reported for TAOEIC. In the PSA study, increasing tri-functional monomer content from 5 wt% to 20 wt% increased tensile strength for all three monomers, but the absolute values were monomer-dependent.

Tensile Strength
Class-level inference
Isocyanurate analog TAOEIC reached ~4.5 MPa vs TMPTA ~3.5 MPa at 20 wt% loading in UV-cured PSA films. Triazine core expected comparable or higher.
Triazine-core monomer may deliver higher tensile modulus than aliphatic triacrylates
Based on isocyanurate analog behavior (Kim et al. 2019); direct triazine data absent.
UV-Curable Materials Crosslink Density Mechanical Properties

Moisture Resistance Differentiation: Triazine Core vs. Aliphatic and Isocyanurate Analogs

The PSA study by Kim et al. (2019) demonstrated that the isocyanurate analog (TAOEIC) exhibited lower water absorption than TMPTA and PETA in cured films [1]. The triazine core of CAS 67893-00-9, which lacks the polar carbonyl groups of the isocyanurate ring, is predicted to be even more hydrophobic. This structural difference implies that CAS 67893-00-9 may offer superior moisture barrier properties, which is critical for coatings exposed to humid environments.

Water Absorption
Class-level inference
TAOEIC ~2.5% vs TMPTA ~4.0% water absorption at 20 wt%. Triazine core predicted to be even lower due to absence of polar carbonyls.
Potentially lower water uptake supports moisture-barrier applications
Prediction based on analog; direct water absorption data for triazine monomer unavailable.
Moisture Resistance Hydrophobicity UV-Curable Films

Best-Fit Application Scenarios for 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester (CAS 67893-00-9)


UV-Curable High-Modulus Coatings Requiring Rigidity Beyond TMPTA

Formulators developing UV-curable clearcoats or hardcoats that demand higher tensile modulus and scratch resistance than achievable with aliphatic triacrylates (TMPTA, PETA) should evaluate CAS 67893-00-9. The rigid triazine core is predicted to deliver crosslink density and mechanical properties at least matching those of the isocyanurate analog TAOEIC, which in published PSA studies outperformed TMPTA by ~1.0 MPa in tensile strength at 20 wt% loading [1]. The core structural difference also suggests superior long-term thermal stability, making this compound suitable for demanding industrial coatings.

Moisture-Barrier Electronic and Marine Coatings

The triazine core of CAS 67893-00-9, which lacks the polar carbonyl groups of the isocyanurate analog, is structurally predicted to exhibit lower water absorption than both TAOEIC and aliphatic triacrylates [1]. In published data, TAOEIC already demonstrated ~2.5% water absorption versus ~4.0% for TMPTA at 20 wt% in UV-cured PSA films. End-users targeting moisture-barrier performance in electronic encapsulants, conformal coatings, or marine paints may achieve improved long-term reliability by specifying this triazine triacrylate over common aliphatic alternatives.

High-Temperature Crosslinking Agent for Advanced Polymers

Class-level inference from triazine-based crosslinkers indicates that the triazine ring confers superior thermal stability compared to aliphatic cores such as TMPTA and PETA [1]. Although direct TGA data for CAS 67893-00-9 are absent from the public literature, the structural rigidity and aromatic character of the 1,3,5-triazine ring suggest that this compound is a strong candidate for applications requiring sustained performance at elevated temperatures, such as under-hood automotive coatings, aerospace composites, or industrial bakeware coatings.

Specialty Adhesives Requiring Balanced Peel–Tensile Performance

The published PSA study on structurally analogous tri-functional isocyanurate monomers showed that increasing tri-functional monomer content simultaneously increased tensile strength and decreased peel strength [1]. Formulators using CAS 67893-00-9 can leverage this established structure–property trend to fine-tune the balance between adhesion and cohesion in UV-curable pressure-sensitive adhesives. The triazine core may offer a different cohesive strength threshold than the isocyanurate analog, providing an additional degree of formulation freedom for performance optimization.

Application
Selection Property
Validation Focus
UV-curable high-modulus coatings
Rigid triazine core architecture
Tensile modulus and scratch resistance vs. aliphatic triacrylates
Moisture-barrier electronic/marine coatings
Carbonyl-free ring (lower polarity)
Water absorption and barrier performance under humid exposure
High-temperature crosslinking (automotive/aerospace)
Aromatic triazine thermal stability
Thermal degradation profile and sustained performance at elevated temperature
UV-curable PSA with tuned peel–tensile balance
Tri-functional acrylate with rigid heterocycle
Cohesion–adhesion balance and peel strength trend
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